molecular formula C18H16N2O2S B5516879 BENZYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE

BENZYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE

Cat. No.: B5516879
M. Wt: 324.4 g/mol
InChI Key: QNCOWJHMJSJMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate is 324.09324893 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Reactivity

"Benzyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate" serves as a crucial intermediate or reagent in the synthesis of complex molecules. Its reactivity has been explored in the formation of various derivatives through reactions involving palladium and platinum, showcasing its versatility in organometallic chemistry. For instance, its involvement in regioselective orthometalation reactions highlights its potential in creating dimeric complexes, which could be foundational for developing new materials or catalysts (D. Cárdenas, A. Echavarren, & M. Ramírez de Arellano, 1999).

Molecular Docking and Biological Studies

Its derivatives have been subjected to molecular docking and in vitro screenings, indicating its potential in the development of new compounds with antimicrobial and antioxidant activities. This demonstrates the compound's utility in medicinal chemistry and drug design, offering a pathway to novel therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Catalytic Applications

In the realm of catalysis, "benzyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate" and its related complexes show promising applications. The synthesis and reactivity studies of palladium and platinum complexes, for example, shed light on their potential roles in facilitating various organic transformations, which are critical in pharmaceutical synthesis and material science (I. Kamiya, Etsuyo Nishinaka, & A. Ogawa, 2005).

Photophysical Properties

The exploration of photophysical properties of cyclopalladated complexes of related compounds suggests potential applications in the development of new emitters for optoelectronic devices. This includes studies on their absorption and fluorescence emission in solution, which could lead to advancements in light-emitting diodes (LEDs) and laser technologies (F. S. Mancilha, L. Barloy, F. Rodembusch, J. Dupont, & M. Pfeffer, 2011).

Properties

IUPAC Name

benzyl 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c19-10-15-9-14-7-4-8-16(14)20-18(15)23-12-17(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,9H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCOWJHMJSJMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.